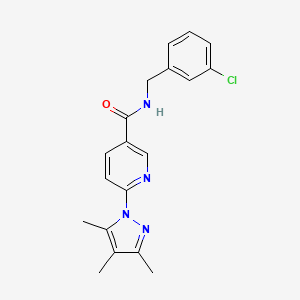

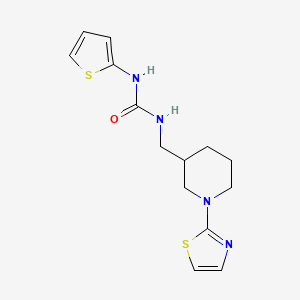

![molecular formula C6H9ClF3N3 B2565366 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2251054-42-7](/img/structure/B2565366.png)

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

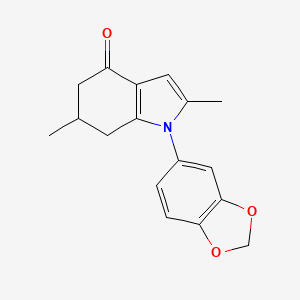

This compound is likely to be a derivative of imidazole, which is a heterocyclic aromatic organic compound. The imidazole ring is a common feature in many important classes of compounds such as histidine, an essential amino acid. The trifluoroethyl group attached to the imidazole ring could potentially alter the properties of the compound, such as its reactivity, polarity, and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached. This could potentially affect the electron density and thus the reactivity of the imidazole ring .Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the trifluoroethyl group could make it more electrophilic and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The trifluoroethyl group could increase its polarity and potentially its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethylpyridine compounds, demonstrates an efficient method for producing novel compounds. This synthesis is scalable and yields good results, with structures confirmed by X-ray methods, indicating potential for diverse applications in material science and pharmaceuticals (Mihorianu et al., 2010).

Chemical Interactions and Biological Activity

The study of Schiff base derivatives of 2-aminomethylbenzimidazole shows their synthesis, characterization, and the evaluation of their biological activities, highlighting their potential as antibacterial, antifungal, and antitumor agents. This research underlines the chemical versatility and biological relevance of compounds within this class, including potential applications in chemotherapy and antibacterial treatments (al-Hakimi et al., 2020).

Novel Methodologies in Chemical Synthesis

Innovative one-pot, multicomponent reactions for synthesizing substituted imidazopyrazines from imidazol-5-yl-methanamines highlight the nucleophilicity of imidazole's nitrogen atom. This methodology could simplify the production of complex molecules, beneficial for pharmaceuticals and material sciences (Galli et al., 2019).

Material Science Applications

Research into imidazo[1,5-a]pyridines for creating materials with tuneable luminescence and significant quantum yields introduces potential uses in technological applications such as organic light-emitting diodes (OLEDs) and sensors. The ability to adjust optical properties through chemical modification underscores the importance of such compounds in developing new, functional materials (Volpi et al., 2017).

Corrosion Inhibition

Amino acid compounds, including those derived from benzimidazole, have been explored as corrosion inhibitors for metals in acidic solutions. These studies provide insights into the protective capabilities of imidazole derivatives, offering potential applications in industrial maintenance and the prolongation of metal lifespans (Yadav et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-4-11-2-5(12)1-10;/h2,4H,1,3,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQKYFYJWCNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CC(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

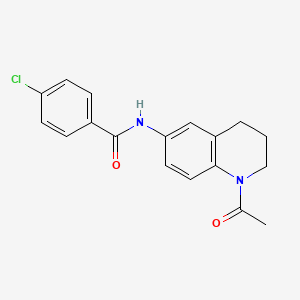

![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)

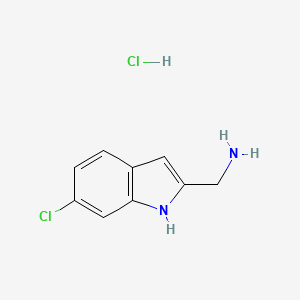

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565299.png)

![3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2565301.png)

![1,3,6-trimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565305.png)

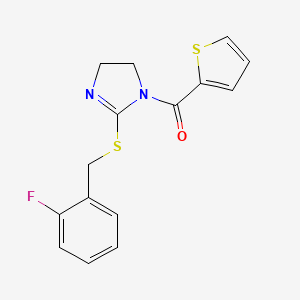

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)